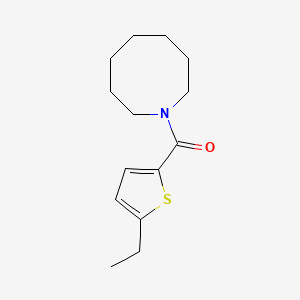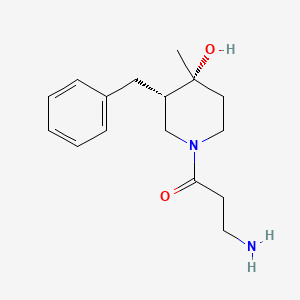
1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE is a heterocyclic compound featuring a thiophene ring substituted with an ethyl group and an azocanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with azocane in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl group on the thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Substitution: Bromine, nitric acid; solvent: acetic acid; temperature: 0-5°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the azocanyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed bioactivity.
Comparison with Similar Compounds
1-AZOCANYL(5-ETHYL-2-THIENYL)METHANONE can be compared with other similar compounds, such as:
- 1-Azocanyl(5-chloro-2-thienyl)methanone
- 1-Azocanyl(5-bromo-2-thienyl)methanone
- 1-Azocanyl(5-methyl-2-thienyl)methanone
These compounds share a similar thiophene ring structure but differ in the substituents attached to the ring. The unique combination of the ethyl group and azocanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azocan-1-yl-(5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-12-8-9-13(17-12)14(16)15-10-6-4-3-5-7-11-15/h8-9H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQSNTWCRNIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5270060.png)
![N-[2-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5270063.png)

![N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5270071.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5270079.png)
![2-Chloro-5-[(4E)-4-{[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B5270081.png)
![(4aS*,8aR*)-6-[3-(allyloxy)benzyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5270083.png)
![7-(3-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5270092.png)
![2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5270107.png)
![(2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5270115.png)
![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5270123.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}nicotinamide](/img/structure/B5270134.png)
![3-[[4-[(Z)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B5270146.png)
